(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl 2-(methylthio)nicotinate
CAS No.:
Cat. No.: VC17897769
Molecular Formula: C14H11N3O3S2
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11N3O3S2 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | (3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-methylsulfanylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C14H11N3O3S2/c1-21-13-9(4-2-6-15-13)14(18)19-8-11-16-12(17-20-11)10-5-3-7-22-10/h2-7H,8H2,1H3 |
| Standard InChI Key | HOGIWRSPXXZQTE-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=C(C=CC=N1)C(=O)OCC2=NC(=NO2)C3=CC=CS3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₄H₁₁N₃O₃S₂, with a molecular weight of 333.4 g/mol. Its IUPAC name, (3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl 2-methylsulfanylpyridine-3-carboxylate, reflects three key structural domains:
-
A 1,2,4-oxadiazole ring substituted at position 3 with a thiophene moiety.
-
A methylthio group attached to position 2 of a nicotinate (pyridine-3-carboxylate) scaffold.
-
A methylene ester linker bridging the oxadiazole and nicotinate components .
The canonical SMILES (CSC1=C(C=CC=N1)C(=O)OCC2=NC(=NO2)C3=CC=CS3) and InChIKey (HOGIWRSPXXZQTE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
Structural Analogues
Closely related compounds include:
-
Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine (CID 17680497), which shares the oxadiazole-thiophene core but lacks the nicotinate ester .
-
[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methanamine (CID 17604958), a simpler analogue with a primary amine substituent .
These analogues highlight the modularity of the oxadiazole-thiophene scaffold for derivatization, a strategy often employed in medicinal chemistry to optimize pharmacokinetic properties .
Synthesis and Preparation
Proposed Synthetic Route
While no explicit synthesis is reported for this compound, its structure suggests a multi-step pathway:
-
Oxadiazole Formation: Cyclocondensation of a thiophene-containing amidoxime with a carboxylic acid derivative under dehydrating conditions .
-
Esterification: Coupling of the oxadiazole-methyl alcohol with 2-(methylthio)nicotinic acid using standard activating agents (e.g., DCC, EDCI).
-
Purification: Likely involves chromatography or crystallization, given the compound’s moderate molecular weight and polarity .
Key Synthetic Challenges
-
Regioselectivity: Ensuring proper orientation during oxadiazole ring closure to avoid isomeric byproducts.
-
Stability: The methylthio group on the pyridine ring may require protection during esterification to prevent oxidation .
Physicochemical Properties
Predicted Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 333.4 g/mol | |
| LogP (Octanol-Water) | Estimated 2.8 (ChemAxon) | In silico |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 7 | |
| Rotatable Bonds | 5 | |
| Topological Polar Surface Area | 113 Ų |
Mass Spectrometry Signatures
Hypothetical adducts and their collision cross sections (CCS), extrapolated from analogues :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 334.038 | 145–150 |
| [M+Na]⁺ | 356.020 | 155–160 |
| [M-H]⁻ | 332.024 | 140–145 |
Research Gaps and Future Directions
Unaddressed Questions
-
In Vivo Toxicity: No data on acute or chronic toxicity profiles.
-
Metabolic Fate: Stability of the methylthio group and ester linkage in hepatic microsomes.
-
Synthase Inhibition: Untested potential against COX-2 or LOX enzymes, common targets for anti-inflammatory oxadiazoles .
Recommended Studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume